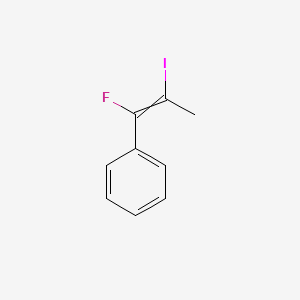

(1-Fluoro-2-iodoprop-1-en-1-yl)benzene

Description

The Strategic Role of Fluorine and Iodine in Unsaturated Organic Systems

The incorporation of fluorine and iodine into unsaturated systems like alkenes offers a powerful toolkit for chemists. Fluorine, being the most electronegative element, can significantly alter the electronic nature of the double bond, influencing its reactivity and the acidity of adjacent protons. Furthermore, the introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity of drug candidates. beilstein-journals.org

In contrast, the carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in various chemical transformations. This high reactivity makes iodoalkenes particularly valuable substrates for a multitude of cross-coupling reactions, which are fundamental for the construction of complex organic molecules. The presence of both a fluorine and an iodine atom in a vicinal relationship on an alkene, as in (1-Fluoro-2-iodoprop-1-en-1-yl)benzene, thus presents a molecule with orthogonal reactivity, where each halogen can be selectively manipulated.

Overview of Synthetic Opportunities and Challenges with Vicinal Fluoro-Iodoalkenes

The synthesis of vicinal fluoro-iodoalkenes is not without its challenges. The direct addition of "IF" across a triple bond is complicated by the high reactivity and instability of such an interhalogen species. Therefore, multi-step strategies are often required. One potential approach involves the fluorination of a corresponding iodinated precursor or the iodination of a fluorinated alkene. For instance, methods for the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives have been developed, which could potentially be adapted for iodo-containing analogues. organic-chemistry.org

Despite the synthetic hurdles, the successful preparation of vicinal fluoro-iodoalkenes opens up a wealth of synthetic opportunities. The carbon-iodine bond can be selectively functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings, leaving the more robust carbon-fluorine bond intact. researchgate.netbeilstein-journals.org This allows for the introduction of a wide range of substituents at the iodine-bearing carbon. Subsequently, the vinylic fluoride (B91410) can influence further reactions or be a desired feature in the final target molecule.

Contextualizing this compound within Modern Organic Synthesis

This compound can be viewed as a highly functionalized building block with significant potential in modern organic synthesis. Its structure, featuring a phenyl group, a methyl group, and two different vicinal halogens on the double bond, makes it a precursor to a variety of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The phenyl and methyl groups provide a scaffold that can be further modified, while the fluoro and iodo substituents offer handles for stereoselective and regioselective transformations. For example, the iodine atom can be replaced with various organic fragments via cross-coupling reactions, and the fluorine atom can modulate the electronic properties and biological activity of the resulting compounds. The stereochemistry of the double bond (E or Z) would also play a crucial role in determining the three-dimensional structure of the products.

Below is a table summarizing the key structural features of this compound and their implications for its synthetic utility.

| Structural Feature | Implication in Organic Synthesis |

| Vinyl Fluoride | Modulates electronic properties, enhances metabolic stability in drug candidates. |

| Vinyl Iodide | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira). |

| Phenyl Group | Provides a core aromatic scaffold for further functionalization. |

| Methyl Group | Influences steric hindrance and can be a site for further reactions. |

| Alkene Backbone | Allows for various addition and cycloaddition reactions. |

While specific, detailed research findings on this compound are not widely documented in readily accessible literature, its potential can be inferred from studies on analogous compounds. For example, the synthesis and reactions of β-fluoro-β-nitrostyrenes have been explored, demonstrating the utility of vinyl fluorides in Diels-Alder reactions. beilstein-journals.orgbeilstein-journals.orgnih.gov Similarly, the cross-coupling reactions of other vicinal haloalkenes have been extensively studied, providing a blueprint for the potential transformations of the title compound. researchgate.net

The following table presents hypothetical, yet plausible, research findings based on the known reactivity of similar halogenated alkenes.

| Reaction Type | Hypothetical Reactant | Hypothetical Product | Potential Significance |

| Suzuki Coupling | Arylboronic acid | (1-Fluoro-2-arylprop-1-en-1-yl)benzene | Synthesis of complex biaryl structures. |

| Sonogashira Coupling | Terminal alkyne | (1-Fluoro-2-alkynylprop-1-en-1-yl)benzene | Access to conjugated enynes. |

| Hydroboration-Oxidation | Borane, then H₂O₂/NaOH | 2-Fluoro-1-phenylpropan-1-ol | Stereoselective synthesis of fluoroalcohols. rsc.orgresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

61124-55-8 |

|---|---|

Molecular Formula |

C9H8FI |

Molecular Weight |

262.06 g/mol |

IUPAC Name |

(1-fluoro-2-iodoprop-1-enyl)benzene |

InChI |

InChI=1S/C9H8FI/c1-7(11)9(10)8-5-3-2-4-6-8/h2-6H,1H3 |

InChI Key |

IYILSVRFVRLPTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C1=CC=CC=C1)F)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Fluoro 2 Iodoprop 1 En 1 Yl Benzene and Congeners

Stereoselective Construction of Fluoro-Iodo Alkene Scaffolds

The precise installation of both a fluorine and an iodine atom onto an alkene backbone with high control over regio- and stereochemistry presents a significant synthetic challenge. The following sections detail modern catalytic and stoichiometric approaches to address this challenge.

Catalytic Approaches to Regio- and Stereodefined Fluoroalkenes

Catalytic methods offer an efficient and atom-economical route to fluoroalkenes. These approaches often rely on the use of specialized reagents that can be activated by a catalyst to deliver the fluoroalkenyl moiety with high selectivity.

Fluoroalkenyliodonium salts have emerged as versatile reagents in organic synthesis, serving as electrophilic sources of fluoroalkenyl groups. researchgate.net These stable, yet reactive, compounds can participate in a variety of transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Their utility is particularly evident in the synthesis of complex fluoroalkenes where traditional methods may fall short. researchgate.netrsc.org

The reactivity of fluoroalkenyliodonium salts can be tuned by modifying the ancillary aryl group on the iodine atom, which influences the salt's stability and reactivity in catalytic cycles. acs.orgnih.gov Palladium catalysis is commonly employed to mediate the transfer of the fluoroalkenyl group from the iodonium (B1229267) salt to a variety of substrates. researchgate.netrsc.org

Table 1: Palladium-Catalyzed C-2 β-Fluorovinylation of Indoles with Z-Fluorovinyl Iodonium Salts rsc.org

| Entry | Indole Substrate | Z-Fluorovinyl Iodonium Salt | Product | Yield (%) |

| 1 | Indole | (Z)-(2-fluoro-1-hexenyl)(mesityl)iodonium tetrafluoroborate | 2-((Z)-2-fluoro-1-hexenyl)-1H-indole | 85 |

| 2 | 5-Methoxyindole | (Z)-(2-fluoro-1-hexenyl)(mesityl)iodonium tetrafluoroborate | 2-((Z)-2-fluoro-1-hexenyl)-5-methoxy-1H-indole | 92 |

| 3 | 5-Bromoindole | (Z)-(2-fluoro-1-hexenyl)(mesityl)iodonium tetrafluoroborate | 5-bromo-2-((Z)-2-fluoro-1-hexenyl)-1H-indole | 78 |

| 4 | Indole | (Z)-(2-cyclopropyl-1-fluorovinyl)(mesityl)iodonium tetrafluoroborate | 2-((Z)-2-cyclopropyl-1-fluorovinyl)-1H-indole | 81 |

Reaction conditions: Indole (0.2 mmol), iodonium salt (0.24 mmol), Pd(OAc)2 (10 mol%), AgOAc (2.0 equiv), DCE (2.0 mL), 80 °C, 12 h.

While palladium catalysis is prevalent in the application of fluoroalkenyliodonium salts, copper catalysis plays a significant role in both the synthesis and subsequent reactions of these reagents. acs.orgnih.govnih.gov Copper catalysts can mediate the fluorination of diaryliodonium salts and are also effective in cross-coupling reactions involving vinyliodonium salts. nih.govnih.gov

Recent advancements have demonstrated the utility of silver(I) catalysis for the direct, regio- and stereoselective synthesis of (Z)-β-fluoro-vinyl iodonium salts from unactivated alkynes. acs.orgnih.gov This method provides a powerful tool for accessing these valuable synthetic intermediates with high Z-stereoselectivity. acs.orgnih.gov The resulting Z-fluoro-vinyl iodonium salts can then be utilized in copper-catalyzed transformations. For example, copper-catalyzed reactions of these salts with thiophenols have been shown to proceed with retention of the Z-stereochemistry to afford Z-thio-fluoro alkenes. acs.orgnih.gov

Table 2: Silver-Catalyzed Synthesis of Z-Fluoro-Vinyl Iodonium Salts from Alkynes acs.org

| Entry | Alkyne | Product | Yield (%) | Z:E ratio |

| 1 | 1-Hexyne | (Z)-(2-fluoro-1-hexenyl)(mesityl)iodonium tetrafluoroborate | 85 | >99:1 |

| 2 | Phenylacetylene | (Z)-(2-fluoro-2-phenylethenyl)(mesityl)iodonium tetrafluoroborate | 75 | >99:1 |

| 3 | Cyclopropylacetylene | (Z)-(2-cyclopropyl-1-fluorovinyl)(mesityl)iodonium tetrafluoroborate | 81 | >99:1 |

| 4 | 4-Phenyl-1-butyne | (Z)-(2-fluoro-4-phenyl-1-butenyl)(mesityl)iodonium tetrafluoroborate | 72 | >99:1 |

Reaction conditions: Alkyne (0.5 mmol), MesIF2 (0.6 mmol), AgF (10 mol%), MeCN (2.5 mL), 23 °C, 12 h.

Iodofluorination Strategies for Alkene Difunctionalization

The direct addition of both iodine and fluorine across a double bond is a powerful strategy for the synthesis of fluoro-iodo alkanes, which can then be further manipulated to generate fluoroalkenes.

The iodofluorination of alkenes can be achieved using a combination of an iodine source and a fluoride (B91410) source in the presence of an oxidant. This approach typically proceeds through an electrophilic addition mechanism. A variety of oxidants have been employed for this transformation, with persulfates such as K2S2O8 or Na2S2O8 being effective. organic-chemistry.org The reaction of alkenes with elemental iodine and a hydrogen fluoride source like HF-pyridine in the presence of a persulfate oxidant provides a convenient method for the synthesis of 2-fluoroalkyl iodides with high regioselectivity. organic-chemistry.org The proposed mechanism involves the in-situ formation of an electrophilic iodine species, likely iodine monofluoride (IF), which then adds across the alkene. organic-chemistry.org

This method is applicable to a broad range of aliphatic and aromatic alkenes. organic-chemistry.org For styrenyl substrates, the reaction generally follows a Markovnikov-type regioselectivity, with the fluorine atom adding to the more substituted carbon. organic-chemistry.org

Table 3: Oxidant-Mediated Iodofluorination of Alkenes organic-chemistry.org

| Entry | Alkene | Oxidant | Product | Yield (%) |

| 1 | Styrene (B11656) | K2S2O8 | 1-fluoro-2-iodo-1-phenylethane | 75 |

| 2 | 4-Methylstyrene | K2S2O8 | 1-fluoro-2-iodo-1-(p-tolyl)ethane | 82 |

| 3 | 4-Chlorostyrene | Na2S2O8 | 1-(4-chlorophenyl)-1-fluoro-2-iodoethane | 68 |

| 4 | Anethole | K2S2O8 | 1-fluoro-2-iodo-1-(4-methoxyphenyl)propane | 71 |

Reaction conditions: Alkene (1.0 mmol), I2 (1.0 mmol), HF-pyridine (5.0 mmol), oxidant (1.0 mmol), CH2Cl2 (5 mL), rt, 24 h.

Another approach to iodofluorination involves the use of Selectfluor as the fluorine source in combination with an iodide salt. nih.gov This system can achieve anti-Markovnikov iodofluorination of alkenes, providing access to products with the opposite regiochemistry compared to the electrophilic addition methods. nih.govacs.org

A more recent development in the field of iodofluorination is the use of palladium catalysis in conjunction with a stable, solid fluoro-iodoxole reagent. acs.org This method offers a mild and neutral reaction environment and is notable for the fact that both the fluorine and iodine atoms are delivered from the same hypervalent iodine reagent. acs.org The reaction is applicable to a range of alkenes, including styrenes and allylbenzenes. acs.org

The regioselectivity of the palladium-catalyzed iodofluorination can be influenced by the choice of palladium catalyst. acs.org In some cases, the reaction is preceded by a palladium-catalyzed allylic rearrangement of the starting alkene, leading to the formation of an internal iodofluorinated product. acs.org The reaction is generally faster for electron-rich alkenes, which is consistent with an electrophilic addition of a palladium-activated intermediate to the double bond. acs.org

Table 4: Palladium-Catalyzed Iodofluorination of Alkenes with a Fluoro-Iodoxole Reagent acs.org

| Entry | Alkene Substrate | Palladium Catalyst | Product | Yield (%) |

| 1 | Allylbenzene | Pd(MeCN)4(BF4)2 | (2-Fluoro-3-iodopropyl)benzene | 76 |

| 2 | Allylbenzene | PdCl2(MeCN)2 | anti-(1-Fluoro-2-iodopropyl)benzene | 65 |

| 3 | (E)-1-Phenyl-1-propene | PdCl2(MeCN)2 | anti-(1-Fluoro-2-iodopropyl)benzene | 72 |

| 4 | 4-Methoxyallylbenzene | Pd(OAc)2 | 1-(2-Fluoro-3-iodopropyl)-4-methoxybenzene | 78 |

Reaction conditions: Alkene (0.1 mmol), fluoro-iodoxole reagent (0.1 mmol), palladium catalyst (5-20 mol%), CDCl3 (0.5 mL), 40 °C, 18 h.

Electrochemical Approaches to Vicinal Fluoro-Iodo Functionality

Electrochemical methods offer a sustainable and highly effective platform for the synthesis of organofluorine compounds, including those with vicinal fluoro-iodo groups. researchgate.net These techniques can proceed under mild conditions and provide an alternative to traditional reagents. researchgate.net Electrofluorination has been recognized as an environmentally benign strategy for creating C-F bonds. researchgate.net

The core of this approach often involves the anodic oxidation of a halogen source in the presence of a fluoride electrolyte to generate a reactive fluorinating agent in situ. For the creation of fluoro-iodo structures, this can be adapted by using an iodine-containing mediator or by performing the reaction in the presence of an iodine source. For instance, mediated electrochemical synthesis can be employed where an easily oxidizable species, such as p-methoxyiodo benzene (B151609), is electrochemically fluorinated to generate a hypervalent iodine difluoride. cecri.res.in These hypervalent iodine reagents are powerful tools for fluorination chemistry. nih.gov

Flow electrochemistry has emerged as a particularly safe and scalable tool for these transformations. nih.gov It allows for the generation and immediate use of potentially unstable or toxic intermediates like (difluoroiodo)arenes, minimizing hazards. nih.gov While direct electrochemical vicinal iodofluorination of alkynes is a developing area, the principles are based on the anodic generation of an electrophilic fluorine species (or a hypervalent iodine fluoride) that reacts with the alkyne, followed by trapping with an iodide ion. This approach is analogous to other electrochemical hydrofunctionalizations and difunctionalizations of unsaturated bonds. oaepublish.comrsc.org

Key features of electrochemical approaches include:

Mild Reaction Conditions: Often performed at room temperature.

Sustainability: Reduces the need for stoichiometric chemical oxidants. nih.gov

Safety: Flow chemistry setups can minimize exposure to hazardous reagents like HF. nih.gov

Versatility: Applicable to a range of substrates, with potential for high selectivity. researchgate.net

Hydrofluorination and Related Additions to Alkynes for Fluoro-Iodo Precursors

The direct addition of functional groups across a carbon-carbon triple bond is one of the most direct routes to substituted alkenes. Hydrofluorination of alkynes, in particular, provides an efficient pathway to monofluoroalkenes, which can serve as precursors to (1-Fluoro-2-iodoprop-1-en-1-yl)benzene. researchgate.netnih.gov

Recent advancements have focused on various activation methods, moving from classic coinage metal catalysis to metal-free conditions. nih.gov Gold-catalyzed hydrofluorination, for example, can convert a wide range of terminal alkynes to the corresponding monofluoroalkenes using sources like potassium bifluoride (KHF2). rsc.org Platinum(II) complexes have also been shown to catalyze the hydrofluorination of alkynes at room temperature. researchgate.net

A significant challenge in alkyne hydrofluorination is controlling the regioselectivity—that is, determining which of the two alkyne carbons receives the fluorine atom. In the case of terminal alkynes, the reaction can be tuned to yield the desired vinyl fluoride. nih.govelsevierpure.com

Beyond hydrofluorination, direct iodofluorination of alkynes has been achieved. A mixture of molecular iodine and 4-iodotoluene (B166478) difluoride can generate an "IF" equivalent in situ. This species adds to various alkynes, typically with prevalent anti-stereoselectivity and following Markovnikov's rule for regioselectivity. researchgate.net This method directly installs both the fluorine and iodine atoms in a single step.

The following table summarizes representative methods for the functionalization of alkynes leading to fluoro-iodo precursors.

| Activation Method | Fluorine/Iodine Source | Substrate Type | Key Feature |

| Gold Catalysis | KHF2 | Terminal Alkynes | Forms monofluoroalkenes. rsc.org |

| Platinum(II) Catalysis | Fluoride Shuttle | Alkynes | Operates at room temperature. researchgate.net |

| Metal-Free | Protic Tetrafluoroborates | Alkynes | Stereodivergent access to (E) and (Z) isomers. nih.govelsevierpure.com |

| In situ 'IF' Generation | I2 / 4-Iodotoluene difluoride | Alkenes and Alkynes | Direct, regioselective anti-addition. researchgate.net |

Stereochemical Control in Olefin Formation Leading to Fluoro-Iodo Structures

Achieving control over the E/Z stereochemistry of the final fluoro-iodo olefin is paramount for its application in synthesis. The geometry of the double bond is often determined during the initial addition to an alkyne precursor.

Recent breakthroughs have enabled stereodivergent synthesis, allowing access to either the (E) or (Z)-vinyl fluoride from the same alkyne substrate by tuning the reaction conditions. nih.govelsevierpure.com For instance, metal-free hydrofluorination protocols have been developed where the (E)-isomer is formed under kinetic control, while the (Z)-isomer is the result of thermodynamic control. nih.govelsevierpure.com This switch is made possible by using specific, easily handled reagents like protic tetrafluoroborates. nih.govelsevierpure.com

In direct iodofluorination reactions, the stereochemical outcome is often dictated by the reaction mechanism. The addition of an in situ generated "IF" species to alkynes has been observed to proceed with a prevalent anti-stereoselectivity. researchgate.net This means the fluorine and iodine atoms add to opposite faces of the alkyne triple bond, leading to a specific olefin isomer.

Furthermore, stereocontrol can be exerted in subsequent steps. For example, palladium-catalyzed cross-coupling reactions on 1-fluoro-1-haloalkenes can proceed with high stereoselectivity. researchgate.net The choice of catalyst and ligands is crucial; for instance, less reactive catalysts like Pd(PPh3)4 can provide better stereochemical outcomes in certain alkylations. researchgate.net The development of chiral hypervalent iodine catalysts is also a growing field, aiming to achieve high enantiomeric excess in various organic transformations, which could be applied to create chiral fluoro-iodo structures. rsc.org

Functional Group Interconversions for Accessing this compound Frameworks

Transformation of Other Halogenated Alkenes

The target this compound framework can be accessed by modifying other pre-synthesized halogenated alkenes. This approach relies on the differential reactivity of carbon-halogen bonds (C-F vs. C-Cl vs. C-Br vs. C-I). The C-I bond is generally the most reactive in catalytic cross-coupling reactions, followed by C-Br and C-Cl, with the C-F bond being the most inert.

This reactivity difference allows for the selective functionalization of dihaloalkenes. For instance, a 1-fluoro-1-chloroalkene could undergo a selective palladium-catalyzed Negishi cross-coupling at the C-Cl site, leaving the C-F bond intact. researchgate.net Similarly, a precursor like a 1-fluoro-1-bromoalkene could be transformed into the desired iodo-compound through halogen exchange reactions, although direct synthesis is often more efficient.

The synthesis of multisubstituted halogenated olefins often relies on cross-coupling reactions of dihaloalkenes with organometallic reagents, such as alkylzinc bromides. researchgate.net These methods can provide stereochemically defined products, making them valuable for constructing complex frameworks.

Formation from Aromatic or Propenyl Precursors

The synthesis of this compound can be approached by starting with simpler, readily available building blocks.

From Aromatic Precursors: One strategy involves building the three-carbon side chain onto a benzene ring. This can be achieved through classical methods like Friedel-Crafts reactions, though these can suffer from side reactions. sciencemadness.org More modern and controlled approaches utilize cross-coupling reactions. For example, a Grignard reaction between iodobenzene (B50100) and an appropriate three-carbon allyl or propargyl halide could form the basic carbon skeleton, which would then require further functionalization to introduce the fluorine and iodine at the correct positions. sciencemadness.org Another method involves a Suzuki-like coupling of phenylboronic acid with a suitable partner like allyl bromide. sciencemadness.org

From Propenyl Precursors: A more direct and common approach is to start with a pre-formed propenylbenzene derivative, such as 1-phenyl-1-propyne. This alkyne is an ideal substrate for the addition reactions described previously (Section 2.1.3). The triple bond can undergo direct iodofluorination or a two-step hydrofluorination followed by iodination to install the required atoms with regio- and stereochemical control. This pathway benefits from the high efficiency of alkyne addition reactions. researchgate.netnih.gov The presence of the phenyl group on the alkyne influences the regioselectivity of the addition, typically directing the incoming electrophile to the carbon atom distal to the ring.

Transformative Reactivity and Synthetic Utility of 1 Fluoro 2 Iodoprop 1 En 1 Yl Benzene Derivatives

Transition Metal-Catalyzed Cross-Coupling Reactions of Fluoro-Iodo Alkenes

Fluoro-iodo alkenes, such as (1-Fluoro-2-iodoprop-1-en-1-yl)benzene, are versatile substrates in transition metal-catalyzed reactions. The high reactivity of the carbon-iodine bond facilitates oxidative addition to low-valent transition metal centers, initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. Palladium complexes are particularly effective catalysts for these transformations, demonstrating high efficiency and functional group tolerance under relatively mild conditions.

Palladium-Catalyzed Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. For substrates like this compound, the reaction selectively occurs at the C–I bond, leaving the C–F bond intact. This selectivity is crucial for the synthesis of fluorinated organic molecules, which have widespread applications in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.gov

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis. researchgate.net For fluoro-iodo alkene substrates, this palladium-catalyzed reaction provides a reliable method for creating new carbon-carbon bonds with a high degree of control over the product's geometry. nbinno.comthieme-connect.de The reaction is compatible with a wide range of functional groups and often proceeds under mild, environmentally benign conditions. researchgate.net

The coupling of fluorinated vinyl iodides with various aryl- and vinylboronic acids or their corresponding trifluoroborate salts has been extensively studied. These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a base to facilitate the transmetalation step. The choice of solvent and base can influence reaction efficiency, with conditions often optimized to suppress side reactions like deiodination. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Fluoro-iodo Alkene Analogs

| Entry | Fluoro-iodo Alkene | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | 1-(N,N-diethylcarbamoyloxy)-2,2-difluoro-1-iodoethene | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | t-BuOH/H₂O | 85 |

| 2 | 2,2-difluoro-1-iodo-1-(2'-methoxyethoxymethoxy)ethene | Potassium phenyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | t-BuOH/H₂O | 78 |

| 3 | (Z)-1-fluoro-1-iodo-2-phenylethene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane | 92 |

This table presents illustrative data from studies on structurally related compounds to demonstrate the general applicability of the Suzuki-Miyaura coupling.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for vinylation and has been applied to fluorinated substrates. mdpi.comacs.org In the context of this compound derivatives, the Heck reaction allows for the introduction of various alkenyl groups at the position of the iodine atom. researchgate.net

The reaction mechanism follows a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org The regioselectivity and stereoselectivity of the Heck reaction are often high, typically favoring the formation of trans-substituted alkenes. organic-chemistry.orgresearchgate.net The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. youtube.com

Table 2: Illustrative Heck Reactions of Related Vinyl Iodides

| Entry | Vinyl Iodide | Alkene | Catalyst | Base | Solvent | Yield (%) |

| 1 | Iodobenzene (B50100) (Aryl Halide Analog) | Styrene (B11656) | PdCl₂ | K₂CO₃ | Methanol | High |

| 2 | 1-Iodo-2-phenylethene | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 85 |

| 3 | 4-Iodoanisole | n-Butyl acrylate | Pd/C | NaOAc | NMP | 95 |

This table provides examples of Heck reactions with related aryl and vinyl iodides to illustrate the reaction's scope.

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. libretexts.org It is an indispensable tool for the synthesis of conjugated enynes and arylalkynes under mild conditions. wikipedia.orgresearchgate.netresearchgate.net

For fluoro-iodo alkenes, the Sonogashira coupling proceeds selectively at the carbon-iodine bond, enabling the synthesis of fluorinated enynes. nih.govdntb.gov.ua These products are valuable intermediates in the synthesis of complex molecules, including natural products and biologically active compounds. researchgate.net Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.gov

Table 3: Representative Sonogashira Couplings of Fluoro-Aryl/Vinyl Halides

| Entry | Aryl/Vinyl Halide | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Fluoroiodobenzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 95 |

| 2 | 1-bromo-2-chloro-1-fluoro-2-phenoxyethene | Phenylacetylene | Pd(OAc)₂/PPh₃ | CuI | K₂CO₃ | Acetonitrile/H₂O | 88 nih.gov |

| 3 | 3-Chloro-4-fluoroiodobenzene | Homopropargyl bromide | PdCl₂(PPh₃)₂ | CuI | Et₃N | Dioxane | High csic.es |

Data in this table is derived from studies on analogous fluorinated aryl and vinyl halides to demonstrate the principles of the Sonogashira coupling. nih.govcsic.esnih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly useful for creating carbon-carbon bonds involving sp³-hybridized carbon atoms. nih.govnih.gov For 1-fluoro-1-haloalkenes, the Negishi coupling provides a stereoselective route to multisubstituted fluoroalkenes. nih.govnih.gov

Research has shown that 1-fluoro-1-iodoalkenes undergo palladium-catalyzed Negishi cross-couplings with primary and tertiary alkylzinc bromides to produce the desired fluoroalkenes in high yields. nih.govnih.gov The alkylation is often highly stereoselective, with the choice of palladium catalyst and ligands influencing the stereochemical outcome. For instance, less reactive catalysts like Pd(PPh₃)₄ can provide better stereoselectivity. nih.govresearchgate.net

Table 4: Negishi Coupling of 1-Fluoro-1-Haloalkenes with Alkylzincs

| Entry | 1-Fluoro-1-Haloalkene | Organozinc Reagent | Catalyst | Solvent | Product Stereochemistry | Yield (%) |

| 1 | (E)-1-Fluoro-1-iodo-2-phenylethene | n-Hexylzinc bromide | Pd₂(dba)₃ / P(2-furyl)₃ | THF | (Z)-1-Fluoro-1-octen-2-ylbenzene | 85 |

| 2 | (E)-1-Fluoro-1-iodo-2-phenylethene | t-Butylzinc bromide | PdCl₂(dppb) | THF | (Z)-1-Fluoro-3,3-dimethyl-1-buten-2-ylbenzene | 81 |

| 3 | (E)-1-Bromo-1-fluoro-2-phenylethene | n-Hexylzinc bromide | Pd(PPh₃)₄ | THF | (Z)-1-Fluoro-1-octen-2-ylbenzene | 74 |

This table is based on data for analogous 1-fluoro-1-haloalkenes to illustrate the synthetic utility of the Negishi coupling. nih.govnih.gov

A critical feature of palladium-catalyzed cross-coupling reactions involving vinyl halides is their stereoretentive nature. nih.gov This means that the geometric configuration (E or Z) of the starting fluoro-iodo alkene is preserved in the final product. nih.govbeilstein-journals.org This stereochemical fidelity is of paramount importance for the synthesis of complex molecules where precise control over the geometry of double bonds is essential, particularly in the development of pharmaceuticals. nih.govacs.orgnih.gov

The stereoretention arises from the mechanism of the catalytic cycle. The initial oxidative addition of the vinyl iodide to the palladium(0) complex proceeds with retention of configuration. Subsequent steps, including transmetalation and reductive elimination, also occur with retention of the double bond geometry. beilstein-journals.org This predictable stereochemical outcome makes these reactions highly valuable for stereoselective synthesis. nih.gov While the Suzuki-Miyaura, Sonogashira, and Negishi couplings are generally stereoretentive, the stereochemical outcome of the Heck reaction depends on the specific reaction pathway.

Copper-Mediated Cross-Coupling Reactions with Fluoroalkyl Iodides

Copper-catalyzed cross-coupling reactions represent a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, valued for the low cost and unique reactivity of copper compared to other transition metals. organic-chemistry.orgrsc.org In the context of fluorinated molecules, copper-mediated methodologies have been developed for the introduction of fluoroalkyl groups onto various scaffolds.

The C(sp²)-I bond in this compound derivatives is susceptible to oxidative addition to a low-valent copper(I) species, a key step in initiating a cross-coupling cycle. While research directly on this compound is specific, the reactivity can be inferred from studies on similar vinyl iodides. For instance, copper-mediated difluoromethylation of vinyl iodides has been achieved using TMSCF₂H as the difluoromethyl source, demonstrating that the vinyl iodide moiety is a competent substrate for such transformations. researchgate.net These reactions typically proceed with retention of the olefin geometry, a crucial aspect for stereoselective synthesis. researchgate.net The general mechanism is believed to involve the formation of a copper(I)-fluoroalkyl intermediate which then reacts with the vinyl iodide.

An efficient copper-promoted reductive coupling has been demonstrated between aryl iodides and 1,1,1-trifluoro-2-iodoethane, highlighting copper's ability to facilitate the formation of bonds between sp² carbons and fluoroalkyl fragments derived from fluoroalkyl iodides. harvard.edu Though this example uses aryl iodides, the principles extend to vinyl iodides, which are often more reactive. The presence of directing groups on the aromatic ring can further enhance the rate and efficiency of copper-catalyzed fluoroalkylation by accelerating the oxidative addition step. harvard.edu

Below is a table summarizing representative copper-mediated couplings involving vinyl iodides.

| Vinyl Iodide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Ref. |

| Z-1-Iodo-1-octene | TMSCF₂H | CuI, CsF | Z-1,1-Difluoro-2-nonene | 85 | researchgate.net |

| 1-Iodo-1-cyclohexene | TMSCF₂H | CuI, CsF | 1-(Difluoromethyl)cyclohexene | 91 | researchgate.net |

| (E)-(4-phenylbut-1-en-1-yl)iodide | Caprolactam | CuI, N,N'-dimethylethylenediamine | N-((E)-4-phenylbut-1-en-1-yl)azepan-2-one | 95 |

Other Catalytic Systems for C-C and C-Heteroatom Bond Formation

Beyond copper, other transition metals, particularly palladium, have been extensively used to functionalize the C-I bond of vinyl iodides. Vinyl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings, often proceeding under milder conditions than their bromide or chloride counterparts. wikipedia.org

Palladium-Catalyzed Reactions: The classic palladium-catalyzed cross-coupling cycle involves oxidative addition of the vinyl iodide to a Pd(0) complex, followed by transmetalation (e.g., with an organoboron reagent in Suzuki coupling) or migratory insertion (e.g., with an alkene in Heck coupling), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. researchgate.net Palladium-mediated cross-coupling of (E)-perfluoroalkyl vinyl iodides has been shown to be a facile method for synthesizing complex fluoroorganic molecules. The high reactivity and stereospecificity of these reactions make them powerful tools.

Rhodium-Catalyzed Reactions: Rhodium catalysts have also emerged as powerful tools for C-C bond formation. For instance, Rh(III)-catalyzed α-fluoroalkenylation of arenes via C-H/C-F bond activation demonstrates the utility of rhodium in manipulating fluorinated alkenes. organic-chemistry.org While this is the reverse of functionalizing a C-I bond, it underscores rhodium's compatibility with fluoroalkene motifs. Rhodium has also been used in the difunctionalization of alkenes, initiated by C-H bond activation, showcasing its versatility in complex bond formations. libretexts.org

The table below illustrates the scope of palladium catalysis with vinyl iodides.

| Reaction Type | Vinyl Iodide Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Ref. |

| Suzuki | (E)-1-Iodo-2-phenylethene | Phenylboronic acid | Pd(PPh₃)₄ | (E)-1,2-diphenylethene | researchgate.net |

| Heck | 1-Iodo-1-phenylethene | Styrene | Pd(OAc)₂ | 1,3-Diphenyl-1-propene | researchgate.net |

| Sonogashira | (E)-1-Iodo-1-octene | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | (E)-1-Phenyl-1-decene |

Radical and Carbenoid Reactivity of Fluoro-Iodo Alkenes

Radical Functionalization Pathways

The carbon-iodine bond is the weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for a typical vinyl iodide. wikipedia.org This relative weakness makes it susceptible to homolytic cleavage under thermal or photochemical conditions, or via single-electron transfer, to generate a vinyl radical. libretexts.orgpressbooks.pubchemistrysteps.com

This vinyl radical is a highly reactive intermediate that can participate in a variety of transformations. A key pathway is atom transfer radical addition (ATRA), where the vinyl radical adds to an external π-system (like an alkene or alkyne), and the resulting radical intermediate abstracts an atom (often iodine) from another molecule of the starting material to propagate a chain reaction. researchgate.net Radical additions of fluoroalkyl iodides to fluoroalkenes, such as the reaction of heptafluoro-2-iodopropane with vinyl fluoride (B91410), have been studied, providing insight into the regioselectivity of radical attack on fluorinated double bonds. libretexts.org Another common fate of the vinyl radical is recombination with another radical species, as seen in modified Hunsdiecker reactions where a vinyl carboxylic acid is converted to a vinyl iodide via a vinyl radical intermediate. wikipedia.org

α-Fluoroalkylidenecarbenes and Carbenoids in Synthetic Sequences

The presence of two different halogens on the double bond of this compound offers a pathway to generate highly reactive α-fluoroalkylidenecarbenes or their carbenoid precursors. This sequence typically begins with a lithium-halogen exchange reaction. researchgate.net Given the much greater reactivity of iodides compared to fluorides in this exchange, treatment with an alkyllithium reagent (like n-BuLi or t-BuLi) at low temperature would selectively replace the iodine atom with lithium. harvard.eduprinceton.edu

This lithium-halogen exchange is stereospecific, proceeding with retention of the double bond geometry to form a vinyllithium (B1195746) species. harvard.edu This vinyllithium compound, bearing a fluorine atom on the same carbon as the lithium, is an α-fluoro carbenoid. These carbenoids are synthetically useful intermediates. Upon warming or treatment with an appropriate reagent, they can undergo elimination of lithium fluoride (LiF) to generate a highly electrophilic α-fluoroalkylidenecarbene. This carbene can then engage in various subsequent reactions, such as cyclopropanations with alkenes or C-H insertion reactions, providing a powerful method for constructing complex molecular architectures.

Electrophilic and Nucleophilic Transformations at the Unsaturated System

The electronic nature of the double bond in this compound is significantly influenced by its substituents. The fluorine atom acts as a strong electron-withdrawing group through induction, while the phenyl group also withdraws electron density inductively. This combination renders the double bond electron-deficient and alters its reactivity towards electrophiles and nucleophiles compared to simple alkenes.

Electrophilic Transformations: Alkenes typically react as nucleophiles in electrophilic addition reactions, where the π-bond attacks an electrophile. nih.govmaricopa.edu However, the electron-deficient nature of the double bond in this compound deactivates it towards attack by electrophiles. Reactions with classic electrophiles like halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be significantly slower than with electron-rich alkenes. While iodine addition to double bonds can be slow or reversible, the addition of highly reactive fluorine is often explosive. pressbooks.pub

Nucleophilic Transformations: The electron-deficient character of the double bond makes it susceptible to attack by nucleophiles. This can occur through two primary mechanisms:

Nucleophilic Vinylic Substitution (SₙV): In this pathway, a nucleophile attacks one of the vinylic carbons, leading to the displacement of a leaving group. Given that iodide is an excellent leaving group, nucleophilic attack at the iodine-bearing carbon (the β-carbon) is a plausible pathway. This can proceed via an addition-elimination mechanism, where the nucleophile first adds to the double bond to form a carbanionic intermediate, which then eliminates the iodide ion to restore the double bond. researchgate.netresearchgate.net

Michael (Conjugate) Addition: The α,β-unsaturated system can act as a Michael acceptor. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com Nucleophiles, particularly soft nucleophiles like enolates or organocuprates, can add to the β-carbon in a 1,4-conjugate fashion. libretexts.orgchemistrysteps.com The presence of the electron-withdrawing fluorine atom enhances the electrophilicity of the β-carbon, promoting this type of reactivity. The resulting enolate intermediate can then be protonated or trapped with another electrophile.

Advanced Spectroscopic Characterization Techniques for Fluoro Iodo Alkenes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic compounds in solution. For molecules like (1-Fluoro-2-iodoprop-1-en-1-yl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional (2D) experiments, provides a complete picture of the molecular framework and connectivity.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. In this compound, the aromatic protons of the benzene (B151609) ring are expected to appear in the typical downfield region of approximately 7.30-7.50 ppm. rsc.orgwisc.edu The exact chemical shifts and splitting patterns would depend on the electronic effects of the substituted vinyl group. The methyl (CH₃) protons are expected to resonate significantly more upfield, likely as a singlet or a narrow doublet due to coupling with the fluorine atom. In a structurally similar compound, (E)-(1-chloro-2-iodoprop-1-en-1-yl)benzene, the methyl protons appear as a singlet at 2.78 ppm. rsc.org

A key feature in the ¹H NMR spectrum would be the spin-spin coupling between the protons and the fluorine-19 nucleus (¹H-¹⁹F coupling). This coupling occurs over multiple bonds, and the magnitude of the coupling constant (J-value) provides valuable structural information. sfu.caazom.com The methyl protons, being three bonds away from the fluorine atom (³JHF), would likely exhibit a small coupling, potentially splitting the signal into a doublet. azom.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic (C₆H₅) | ~7.30 - 7.50 | Multiplet (m) | JHH (ortho, meta, para) |

| Methyl (CH₃) | ~2.7 - 2.9 | Doublet (d) | ³JHF (~1-3 Hz) |

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. The presence of electronegative fluorine and iodine atoms significantly influences the chemical shifts of the vinylic carbons. The carbon atom directly bonded to the fluorine (C-F) is expected to resonate at a significantly downfield chemical shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 250-300 Hz. nih.govresearchgate.net The carbon atom bonded to iodine (C-I) will also be influenced, though the effect of iodine on chemical shift is less pronounced than that of fluorine. For the analogous (E)-(1-chloro-2-iodoprop-1-en-1-yl)benzene, the vinylic carbons appear at 128.8 ppm and 92.0 ppm. rsc.org

The aromatic carbons will appear in their characteristic region (128-142 ppm), with the ipso-carbon (the carbon attached to the vinyl group) showing a distinct chemical shift. rsc.org The methyl carbon is expected to appear in the upfield region of the spectrum, likely around 30-32 ppm. rsc.org

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic (C-F) | ~140 - 150 | Doublet (d) | ¹JCF (~250-300 Hz) |

| Vinylic (C-I) | ~90 - 95 | Doublet (d) | ²JCF (~20-40 Hz) |

| Aromatic (ipso-C) | ~138 - 142 | Singlet (s) or Triplet (t) | ³JCF (~2-5 Hz) |

| Aromatic (C₆H₅) | ~128 - 130 | Singlet (s) or Doublet (d) | JCF (variable) |

| Methyl (CH₃) | ~31 - 33 | Quartet (q) or Doublet of Quartets (dq) | ²JCF (~20-25 Hz) |

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. wikipedia.orgscholaris.ca The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org A key advantage is the wide range of chemical shifts, which makes the spectrum very sensitive to the local electronic environment. azom.comhuji.ac.il For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be characteristic of a fluorine atom attached to a double bond. The signal will likely be split into a quartet due to coupling with the three methyl protons (³JFH). azom.com

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Vinylic (C-F) | ~ -90 to -120 (relative to CFCl₃) | Quartet (q) | ³JFH (~1-3 Hz) |

While 1D NMR spectra provide essential data, 2D NMR experiments are crucial for confirming the connectivity of atoms within the molecule. sci-hub.se

COSY (Correlation Spectroscopy): A homonuclear COSY (¹H-¹H) experiment would reveal couplings between protons, for example, confirming the connectivity within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the methyl protons to the methyl carbon and the aromatic protons to their respective carbons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a fundamental technique for determining the elemental composition of a compound by providing a highly accurate mass measurement of the parent ion. thermofisher.comalgimed.com Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure mass to several decimal places, allowing for the calculation of a unique molecular formula. algimed.comuobasrah.edu.iq For this compound, HRMS would be used to confirm the molecular formula C₉H₈FI by matching the experimentally measured exact mass with the theoretically calculated mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₈FI |

| Calculated Exact Mass [M]⁺ | 261.9655 u |

| Expected Measurement | [M+H]⁺ or [M]⁺ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). uobasrah.edu.iq Key expected absorptions for this compound include C-H stretching from the aromatic ring and methyl group, C=C stretching from the aromatic ring and the alkene bond, and strong, characteristic C-F and C-I stretching vibrations. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.net While C-F bonds can be observed, the C-I and C=C bonds are often strong scatterers and would be clearly visible in the Raman spectrum. hku.hk

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 3000 - 2850 | Medium |

| C=C Stretch (Alkene) | C=C | 1680 - 1640 | Medium-Weak |

| C=C Stretch (Aromatic) | Ar C=C | 1600 - 1450 | Medium-Strong |

| C-F Stretch | C-F | 1250 - 1000 | Strong |

| C-I Stretch | C-I | 600 - 500 | Medium-Strong |

Chromatographic Methods Coupled with Spectroscopy (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the context of fluoro-iodo alkenes like this compound, GC-MS provides crucial information regarding the compound's molecular weight and fragmentation patterns, aiding in its structural confirmation.

The gas chromatography component separates the isomers and any impurities based on their boiling points and interactions with the stationary phase of the column. The retention time of this compound would be influenced by its polarity and volatility, which are in turn affected by the presence of the fluorine, iodine, and phenyl groups.

Upon elution from the GC column, the separated molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ion ([M]⁺) and its fragmentation pattern are diagnostic. For this compound (molecular weight: 275.99 g/mol ), the mass spectrum would be expected to show a prominent molecular ion peak.

The fragmentation of the molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragments. Key fragmentation pathways for halogenated aromatic compounds often involve the loss of the halogen atoms. whitman.eduyoutube.com For this compound, characteristic fragmentation would likely include:

Loss of an iodine atom: This would result in a significant fragment at [M-127]⁺, corresponding to the loss of •I. This is often a dominant fragmentation pathway for iodinated compounds due to the relative weakness of the C-I bond.

Loss of a fluorine atom: A peak at [M-19]⁺ from the loss of •F might be observed, although the C-F bond is generally stronger than the C-I bond. whitman.edu

Loss of the entire vinyl substituent: Cleavage of the bond between the phenyl ring and the alkene could lead to a fragment corresponding to the phenyl cation (C₆H₅⁺) at m/z 77.

Fragments related to the propenyl chain: Fragmentation within the three-carbon chain could also occur.

A hypothetical table of the major expected mass spectral fragments for this compound is presented below.

| m/z | Proposed Fragment Ion | Notes |

| 276 | [C₉H₈FI]⁺ | Molecular Ion ([M]⁺) |

| 149 | [C₉H₈F]⁺ | Loss of Iodine ([M-127]⁺) |

| 127 | [I]⁺ | Iodine cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement from benzyl (B1604629) cation) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The Role of Spectroscopic Data in Stereoisomer Differentiation

The presence of a double bond in this compound gives rise to the possibility of E and Z stereoisomers. The differentiation of these isomers is critical as they can exhibit different physical, chemical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, with ¹H, ¹³C, and particularly ¹⁹F NMR providing definitive structural information.

The key to distinguishing between the E and Z isomers lies in the through-space and through-bond interactions between the substituents on the double bond, which manifest as differences in chemical shifts and coupling constants (J-values).

In ¹H NMR, the chemical shift of the vinylic proton will be different for the E and Z isomers due to the different anisotropic effects of the neighboring phenyl, fluorine, and iodine groups. More definitively, the coupling constant between the vinylic proton and the fluorine atom (³JHF) is stereospecific. Generally, the trans coupling (in the E isomer) is larger than the cis coupling (in the Z isomer).

¹⁹F NMR spectroscopy is exceptionally sensitive to the electronic environment of the fluorine nucleus. wikipedia.org The chemical shift of the fluorine atom will differ between the two isomers. Furthermore, the coupling constants between fluorine and nearby protons provide unambiguous stereochemical assignment. alfa-chemistry.comnih.gov The magnitude of the vicinal proton-fluorine coupling constant (³JHF) is highly dependent on the dihedral angle.

A hypothetical data table summarizing the expected NMR parameters for the E and Z isomers of this compound is provided below. These values are based on established trends for similar fluoroalkenes. rsc.orgacs.org

| Parameter | E-isomer | Z-isomer | Rationale for Difference |

| ¹H NMR | |||

| δ (vinylic H) | Expected downfield | Expected upfield | Anisotropic effect of substituents |

| ³JHF (vinylic) | ~20-35 Hz | ~5-15 Hz | trans coupling is typically larger than cis |

| ¹⁹F NMR | |||

| δ (F) | Distinct chemical shift | Distinct chemical shift | Different spatial proximity to substituents |

| ³JHF (vinylic) | ~20-35 Hz | ~5-15 Hz | Corroborates ¹H NMR data |

In addition to ¹H and ¹⁹F NMR, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of stereochemistry. reddit.com For the Z-isomer, a NOESY experiment would show a through-space correlation between the vinylic proton and the protons of the phenyl ring, an interaction that would be absent or much weaker in the E-isomer.

Computational Investigations into the Structure and Reactivity of 1 Fluoro 2 Iodoprop 1 En 1 Yl Benzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution and energy of (1-Fluoro-2-iodoprop-1-en-1-yl)benzene. These calculations provide a quantitative picture of the molecule's geometry and stability.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By iteratively calculating the forces on each atom and adjusting their positions to minimize the total energy of the molecule, a precise equilibrium structure can be obtained. These calculations are crucial for understanding the molecule's intrinsic properties.

| Parameter | Value |

|---|---|

| C=C Bond Length (Å) | 1.345 |

| C-F Bond Length (Å) | 1.358 |

| C-I Bond Length (Å) | 2.102 |

| C-C (prop-phenyl) Bond Length (Å) | 1.489 |

| C-C-C (propenyl) Bond Angle (°) | 123.5 |

| C=C-F Bond Angle (°) | 121.8 |

| C=C-I Bond Angle (°) | 114.7 |

| Phenyl-Propenyl Dihedral Angle (°) | 35.2 |

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be directly compared with experimental results. For this compound, DFT can be used to calculate a range of spectroscopic parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of nuclear magnetic shieldings can be converted into chemical shifts (δ) for ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are invaluable for assigning peaks in experimentally obtained spectra and for confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of the molecule can be determined. These frequencies correspond to the absorption bands observed in an IR spectrum. Key vibrational modes for this compound would include the C=C stretching, C-F stretching, and various C-H bending modes of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations provide insight into the electronic structure and the nature of the molecular orbitals involved in the transitions.

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (δ, ppm) for C=C-F | 155.8 |

| ¹³C NMR Chemical Shift (δ, ppm) for C=C-I | 92.3 |

| ¹⁹F NMR Chemical Shift (δ, ppm) | -112.5 |

| IR Vibrational Frequency (cm⁻¹) for C=C Stretch | 1685 |

| IR Vibrational Frequency (cm⁻¹) for C-F Stretch | 1210 |

| UV-Vis Absorption Maximum (λ_max, nm) | 278 |

Mechanistic Probing of Reaction Pathways

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this involves mapping out the potential energy surface for a given reaction to understand how it proceeds from reactants to products.

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. Computational methods are used to locate the geometry of the transition state and to calculate its energy. The energy difference between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy corresponds to a faster reaction.

For example, in a hypothetical nucleophilic substitution reaction at the vinylic carbon bearing the iodine atom, DFT calculations could be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the iodide leaving group. The calculated activation energy would provide a quantitative measure of the feasibility of this reaction pathway.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

|---|---|

| Substitution at C-I | 25.8 |

| Substitution at C-F | 45.2 |

Many reactions involving molecules with multiple reactive sites can lead to different products, a phenomenon known as regioselectivity. Similarly, reactions that can produce different stereoisomers are subject to stereoselectivity. Computational models are highly effective in predicting and explaining these selectivities.

For this compound, a reaction such as the addition of an electrophile to the double bond could occur at two different positions. By calculating the activation energies for the two possible pathways, the preferred regioselectivity can be determined. The pathway with the lower activation energy will be the major one observed experimentally. Similarly, if the addition can occur from two different faces of the double bond, leading to different stereoisomers, the relative energies of the transition states for these pathways will determine the stereoselectivity of the reaction. Computational studies on cycloaddition reactions of similar compounds have successfully rationalized observed selectivities based on the analysis of transition state energies. researchgate.net

Molecular Modeling for Conformation and Interactions

Molecular modeling encompasses a range of computational techniques used to study the three-dimensional structures and interactions of molecules. For a flexible molecule like this compound, where rotation around single bonds can lead to different conformations, molecular modeling can be used to identify the most stable conformers and to understand the energetic barriers between them.

The orientation of the phenyl group relative to the propenyl group is a key conformational feature. By performing a conformational search, where the energy of the molecule is calculated for different values of the relevant dihedral angle, a potential energy profile can be constructed. This profile reveals the lowest energy conformations and the energy penalties for adopting other shapes. Furthermore, molecular modeling can be used to investigate potential intramolecular interactions, such as weak hydrogen bonds or van der Waals interactions, that might stabilize certain conformations. Studies on analogous phenyl-containing molecules have highlighted the importance of such subtle interactions in determining the preferred molecular shape. scispace.com

Structure-Reactivity Relationships Derived from Computational Data

Computational investigations provide a powerful lens through which the intricate connections between the molecular structure of this compound and its chemical reactivity can be elucidated. By employing quantum chemical calculations, it is possible to model the molecule's geometry, electronic properties, and reactive behavior, offering insights that complement experimental findings. The interplay of the fluorine, iodine, and phenyl substituents on the propylene (B89431) backbone creates a unique electronic and steric environment that dictates the compound's reactivity profile.

The geometric parameters of this compound, such as bond lengths, bond angles, and dihedral angles, are fundamental to understanding its stability and preferred reaction pathways. Computational models, often employing Density Functional Theory (DFT), can predict these parameters with a high degree of accuracy. The C=C double bond, the C-F bond, the C-I bond, and the C-phenyl bond are of particular interest. The lengths of these bonds can indicate their strength and the degree of electronic delocalization within the molecule. For instance, a shorter C=C bond would suggest a higher degree of double-bond character and potentially a greater susceptibility to electrophilic addition reactions.

The electronic properties of the molecule, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical determinants of its reactivity. The highly electronegative fluorine atom is expected to exert a strong electron-withdrawing inductive effect (-I), which can polarize the C=C double bond. Conversely, the iodine atom, being less electronegative and more polarizable, can have more complex electronic effects, including potential participation in hypervalent interactions. frontiersin.orgnih.gov The phenyl group can contribute to the electronic structure through both inductive and resonance effects.

Analysis of the electrostatic potential surface can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical attack. For this compound, the area around the C=C double bond is expected to be a key reactive site. The relative energies of the HOMO and LUMO (the HOMO-LUMO gap) provide an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions. A smaller HOMO-LUMO gap generally correlates with higher reactivity.

Computational studies on related vinyl iodide and fluorinated styrene (B11656) systems suggest that the presence of both a fluorine and an iodine atom on the same double bond leads to a complex reactivity pattern. researchgate.netresearchgate.net The fluorine atom can decrease the nucleophilicity of the double bond, making it less reactive towards electrophiles. However, the presence of the bulky and polarizable iodine atom can influence the stereoselectivity of addition reactions and may also serve as a leaving group in nucleophilic substitution reactions.

To illustrate the structure-reactivity relationships, hypothetical computational data for this compound are presented in the tables below. These values are representative of what would be expected from DFT calculations and are intended to provide a framework for understanding the molecule's behavior.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value (Å or °) | Description |

| C1=C2 Bond Length | 1.34 Å | Represents the double bond of the propene backbone. |

| C1-F Bond Length | 1.35 Å | The bond between the vinylic carbon and the fluorine atom. |

| C2-I Bond Length | 2.10 Å | The bond between the vinylic carbon and the iodine atom. |

| C1-Phenyl Bond Length | 1.48 Å | The bond connecting the vinyl group to the benzene (B151609) ring. |

| C1=C2-I Bond Angle | 121.5° | The angle formed by the double bond and the C-I bond. |

| F-C1=C2 Bond Angle | 118.0° | The angle formed by the F-C bond and the double bond. |

| Phenyl-C1=C2-I Dihedral Angle | 35.0° | Describes the twist of the phenyl group relative to the vinyl plane. |

Table 2: Calculated Electronic Properties for this compound

| Property | Value | Description |

| HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | 5.3 eV | A measure of the molecule's excitability and kinetic stability. |

| Dipole Moment | 2.1 D | Indicates the overall polarity of the molecule. |

| Mulliken Charge on C1 | +0.25 | The partial positive charge on the fluorine-bearing carbon. |

| Mulliken Charge on C2 | -0.15 | The partial negative charge on the iodine-bearing carbon. |

The data in these tables suggest a polarized C=C double bond, with the carbon atom attached to the fluorine (C1) being electron-deficient and the carbon atom attached to the iodine (C2) being electron-rich. This polarization is a direct consequence of the opposing electronic effects of the fluorine and iodine substituents. The significant HOMO-LUMO gap suggests a molecule that is relatively stable but will still participate in reactions under appropriate conditions. The calculated dihedral angle indicates that the phenyl ring is likely twisted out of the plane of the double bond to minimize steric hindrance. These computational insights are invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound and for designing new synthetic methodologies that exploit its unique electronic and structural features.

Strategic Applications of 1 Fluoro 2 Iodoprop 1 En 1 Yl Benzene As an Advanced Building Block

Synthesis of Complex Organofluorine Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. elsevierpure.comtandfonline.com (1-Fluoro-2-iodoprop-1-en-1-yl)benzene serves as a key precursor for the synthesis of a wide array of complex organofluorine compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.org

Chemists have utilized this building block in Suzuki-Miyaura couplings with various arylboronic acids to construct more elaborate 2-aryl-1-fluoroethene derivatives. organic-chemistry.org Similarly, Sonogashira coupling reactions with terminal alkynes provide access to fluorinated enynes, which are important intermediates for further synthetic manipulations. The reactivity of the vinyl iodide allows for a stepwise and controlled assembly of molecular complexity, where the fluoro-vinyl unit is installed prior to subsequent functionalization of other parts of the molecule. This approach is fundamental in creating diverse libraries of fluorinated compounds for screening in drug discovery and materials science. nih.gov

Precursors for Polyfunctionalized Alkenes and Polyenes

The structure of this compound is ideally suited for the construction of highly functionalized and conjugated systems, such as polyenes. These motifs are prevalent in natural products and materials with interesting optical and electronic properties.

A significant application of this compound is in the stereoselective synthesis of fluoroalkadienes and fluoropolyenes. The stereochemistry of the double bond in the starting material can often be retained throughout a reaction sequence, which is crucial for controlling the geometry of the final product. Palladium-catalyzed coupling reactions, such as the Stille coupling with organostannanes or the Heck reaction with alkenes, are powerful methods for extending the carbon chain while maintaining stereochemical integrity. rsc.orgnih.gov

For instance, the coupling of this compound with a vinylstannane reagent under palladium catalysis can yield a fluorinated 1,3-diene with a defined stereochemistry. rsc.org This method allows for the iterative construction of longer fluoropolyenes by repeating the coupling process. The ability to control the E/Z configuration of the newly formed double bonds is a critical aspect of these synthetic strategies.

Below is a representative table of cross-coupling reactions used to generate fluorinated dienes, showcasing the versatility of vinyl iodide precursors.

| Catalyst System | Coupling Partner | Product Type | Stereoselectivity | Reference |

| Pd(PPh₃)₄ | Tributylvinyltin | (3E)-4-Fluoro-1,3-diene | High | rsc.org |

| Pd(OAc)₂ / PPh₃ | Styrene (B11656) | 1-Fluoro-4-phenyl-1,3-butadiene | Variable | nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | 1-Fluoro-4-phenyl-1-buten-3-yne | Not Applicable | evitachem.com |

Introduction of Fluoro-Vinyl Subunits into Larger Architectures

The fluoro-vinyl group is a valuable pharmacophore and a useful component in materials science. This compound provides a direct method for introducing this subunit into larger, more complex molecular frameworks. The vinyl iodide functionality serves as a versatile handle for attaching the fluoro-vinyl-phenyl moiety to a variety of substrates through cross-coupling chemistry. wikipedia.org

This strategy is particularly effective in the modification of natural products or existing drug molecules, where the introduction of a fluorine atom can lead to improved pharmacological properties. tandfonline.com The reaction conditions for these coupling reactions are often mild, allowing for their application to sensitive and multifunctional substrates. For example, a complex heterocyclic boronic acid could be coupled with this compound to generate a novel fluorinated derivative with potentially enhanced biological activity.

Utility in Fragment-Based Synthesis and Late-Stage Functionalization

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. nih.gov this compound, as a relatively simple molecule, is an ideal candidate for inclusion in fragment libraries. Its fluorinated nature adds chemical diversity and can improve binding characteristics. dtu.dk

Furthermore, the concept of late-stage functionalization, where key structural modifications are made at the end of a synthetic sequence, is a highly efficient strategy in medicinal chemistry. The robust nature of palladium-catalyzed cross-coupling reactions allows for the introduction of the (1-fluoro-2-phenylprop-1-en-1-yl) group into a nearly complete drug candidate. This avoids the need to carry the fluorinated moiety through a lengthy synthetic route, which can often be problematic. The ability to perform this functionalization at a late stage provides rapid access to a range of analogs for structure-activity relationship (SAR) studies.

Design of Novel Scaffolds for Chemical Biology and Materials Science

The unique electronic properties conferred by the fluorine atom make the (1-fluoro-2-phenylprop-1-en-1-yl) moiety an attractive component for the design of novel molecular scaffolds. In chemical biology, this group can be incorporated into fluorescent probes or molecular switches, where the fluorine atom can modulate the electronic properties of a chromophore. nih.gov

In materials science, fluorinated compounds are known for their unique properties, including thermal stability and hydrophobicity. nih.gov Scaffolds derived from this compound can be used as monomers for the synthesis of novel fluoropolymers with tailored properties. britannica.com For example, polymerization of derivatives of this compound could lead to materials with interesting optical or dielectric properties for applications in electronics or photonics. The development of fluorinated hydrogel scaffolds for applications like high-resolution 19F Magnetic Resonance Imaging (MRI) highlights the potential of such fluorinated building blocks in creating advanced biomedical materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.